molecular formula C20H18BrNO3 B15025562 N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]pentanamide

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]pentanamide

Katalognummer: B15025562
Molekulargewicht: 400.3 g/mol
InChI-Schlüssel: RRQXJZLOOBAOMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]pentanamide is a synthetic organic compound characterized by the presence of a bromobenzoyl group attached to a benzofuran ring, which is further linked to a pentanamide chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]pentanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]pentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOMe in methanol or KOtBu in THF.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]pentanamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties .

Wirkmechanismus

The mechanism of action of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]pentanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound is known to inhibit enzymes such as cyclooxygenase (COX) and other key proteins involved in inflammatory and cancer pathways.

    Pathways Involved: It modulates the prostaglandin synthesis pathway by inhibiting COX enzymes, leading to reduced inflammation and pain.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]pentanamide stands out due to its unique structural combination of a bromobenzoyl group, benzofuran ring, and pentanamide chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C20H18BrNO3

Molekulargewicht

400.3 g/mol

IUPAC-Name

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]pentanamide

InChI

InChI=1S/C20H18BrNO3/c1-2-3-8-17(23)22-18-15-6-4-5-7-16(15)25-20(18)19(24)13-9-11-14(21)12-10-13/h4-7,9-12H,2-3,8H2,1H3,(H,22,23)

InChI-Schlüssel

RRQXJZLOOBAOMS-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.